

Application Notes and Protocols for the Analytical Characterization of Halogenated Quinolines

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Compound of Interest

Compound Name: 6,7-Dichloro-2-methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of halogenated quinolines. It covers a range of modern analytical techniques, including chromatographic and spectroscopic methods, to enable the qualitative and quantitative analysis of these compounds in various matrices.

Overview of Analytical Techniques

The characterization of halogenated quinolines is crucial in pharmaceutical development, environmental monitoring, and various research fields due to their diverse biological activities and potential toxicological profiles. The primary analytical techniques employed for their characterization include:

- **High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):** These are the most common techniques for the separation and quantification of halogenated quinolines. Coupled with UV-Visible or Photodiode Array (PDA) detectors, they offer robust and reliable methods for routine analysis.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Suitable for volatile and thermally stable halogenated quinolines, GC-MS provides excellent separation and structural information through mass spectral data.

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This highly sensitive and selective technique is ideal for the trace analysis of halogenated quinolines in complex matrices such as biological fluids and environmental samples.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is an indispensable tool for the unambiguous structure elucidation of novel halogenated quinoline derivatives. Both ^1H and ^{13}C NMR, along with other 2D techniques, provide detailed information about the molecular structure.
- **Mass Spectrometry (MS):** Beyond its use as a detector for chromatography, MS provides crucial information on the molecular weight and fragmentation patterns of halogenated quinolines, aiding in their identification and structural characterization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of various halogenated quinolines using different analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: HPLC and UPLC Methods for Halogenated Quinoline Analysis

Analyte(s)	Matrix	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Reference(s)
Halquinol (5,7-dichloroquinolin-8-ol & 5-chloroquinolin-8-ol)	Pharmaceutical Dosage Forms	RP-HPLC	-	-	33-77 µg/mL & 12-28 µg/mL	-	[1][2]
Halquinol	Chicken Liver	HPLC	0.01 µg/mL	0.1 µg/mL	-	57 - 91	[3][4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)	Bulk and Pharmaceutical Dosage Forms	RP-HPLC	-	-	0.1 - 30 µg/mL	-	[5]
Clioquinol	Creams and Industrial Wastewater	Spectrophotometry	-	-	2 - 28 µg/mL	-	[6]
5-chloro-8-hydroxyquinoline & 5,7-dichloro-8-hydroxyquinoline	Swine Feed	UPLC-PDA	-	-	-	-	[7][8][9]

Nitroxoline and its impurities	Bulk Drug	HPLC	0.05 - 1.1 $\mu\text{g/mL}$ (0.01 - 0.22%)	-	>0.99 (r^2)	94.7 - 104.1	[6][10]
Nitroxoline	Bulk and Human Serum	Spectrophotometry	1.5×10^{-7} mol L^{-1} (Bulk), 1.2×10^{-6} mol L^{-1} (Serum)	5×10^{-7} mol L^{-1} (Bulk)	5×10^{-7} - 1×10^{-4} mol L^{-1}	-	[5]
Fluoroquinolones (8 compounds)	Bulk and Pharmaceutical Products	RP-HPLC	-	-	$r \geq 0.996$	98 - 102	[11]

Table 2: GC-MS and LC-MS/MS Methods for Halogenated Quinoline Analysis

Analyte(s)	Matrix	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range	Recovery (%)	Reference(s)
Halquinol (5,7-dichloroquinolin-8-ol & 5-chloroquinolin-8-ol)	Animal-derived food products	LC-MS/MS	-	-	≥ 0.9904 (r^2)	70.6 - 101.7	[12]
Quinolones and Fluoroquinolones (8 compounds)	Fish Tissue, Prawns, Abalone	HPLC-MS/MS	1 - 3 $\mu\text{g/kg}$	5 $\mu\text{g/kg}$ (10 $\mu\text{g/kg}$ for ciprofloxacin)	-	Good	[4]
Chlorinated Phenolics (as a proxy for sample prep)	Water	GC-MS	low $\mu\text{g/L}$	-	-	-	[13]
Pesticides (including halogenated compounds)	Sediment	GC-MS	0.6 - 3.4 $\mu\text{g/kg}$	-	-	75 - 102	[14]

5- Fluorouracil (as a proxy for fluorinated d heterocycles)	Dried Blood Spot	UPLC- MS/MS	-	0.1 µg/mL	0.1 - 60 µg/mL	-	[15]
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Experimental Protocols

Protocol 1: Determination of Halquinol in Pharmaceutical Dosage Forms by RP-HPLC

This protocol is adapted for the quantification of the major components of Halquinol, 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol.[\[1\]](#)[\[2\]](#)

a. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: HiQ Sil C18HS (250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Methanol: Water (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 244 nm.
- Injection Volume: 20 µL.

b. Preparation of Standard Solutions:

- Prepare individual stock solutions of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in methanol.

- Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 33-77 µg/mL for 5,7-dichloroquinolin-8-ol and 12-28 µg/mL for 5-chloroquinolin-8-ol).

c. Sample Preparation (Bolus/Suspension):

- Weigh and finely powder a representative number of boluses or accurately measure a volume of the suspension.
- Accurately weigh a portion of the powder or measure a volume of the suspension equivalent to a single dose and transfer it to a volumetric flask.
- Add a suitable volume of methanol and sonicate to dissolve the active ingredients.
- Dilute to volume with methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

d. Analysis and Quantification:

- Inject the standard solutions to establish a calibration curve by plotting peak area versus concentration.
- Inject the prepared sample solutions.
- Quantify the amount of each component in the sample using the regression equation from the calibration curve.

Protocol 2: Structure Elucidation of Brominated Quinolines by NMR Spectroscopy

This protocol provides a general framework for the structural characterization of newly synthesized brominated quinolines.[\[16\]](#)[\[17\]](#)

a. Instrumentation:

- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and 2D NMR experiments (e.g., HETCOR, APT).

b. Sample Preparation:

- Dissolve an appropriate amount of the purified brominated quinoline derivative in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

- Acquire a ^1H NMR spectrum to determine the chemical shifts, coupling constants, and integration of proton signals.
- Acquire a ^{13}C NMR spectrum (e.g., using an APT pulse sequence) to identify quaternary, CH , CH_2 , and CH_3 carbons.
- Perform 2D NMR experiments such as HETCOR (Heteronuclear Correlation) to establish one-bond proton-carbon correlations.
- The disappearance of signals or shifts in chemical shifts compared to the starting material can confirm the position of bromine substitution. For instance, the disappearance of a doublet in the ^1H NMR spectrum can indicate substitution at that position.[\[16\]](#)

d. Spectral Interpretation:

- Analyze the ^1H NMR spectrum for the number of signals, their multiplicity (singlet, doublet, triplet, etc.), and coupling constants to deduce the substitution pattern on the quinoline ring.
- Analyze the ^{13}C NMR spectrum to confirm the number of unique carbon atoms and their types.
- Use 2D NMR data to correlate proton and carbon signals, confirming the overall structure.
- Compare the obtained spectra with those of the starting materials and known brominated quinolines to confirm the structure.

Protocol 3: Determination of Halogenated Quinolines in Environmental Water Samples by GC-MS

This protocol is a general guideline for the analysis of chlorinated quinolines in water, adapted from methods for other chlorinated organic compounds.[\[13\]](#)[\[18\]](#)[\[19\]](#)

a. Instrumentation and GC-MS Conditions:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: DB-5MS (30 m x 0.25 mm x 0.25 μ m) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Quadrupole Temperature: 150 °C.
- Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

b. Sample Preparation (Liquid-Liquid Extraction):

- Collect 1 L of water sample in a glass container.
- Adjust the pH of the sample if necessary.
- Spike the sample with an appropriate internal standard.
- Transfer the sample to a separatory funnel and extract three times with 50 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

c. Analysis and Quantification:

- Prepare calibration standards of the target halogenated quinolines in the final extraction solvent.
- Inject the standards to create a calibration curve.
- Inject the prepared sample extract.
- Identify the compounds based on their retention times and mass spectra.
- Quantify the analytes using the calibration curve and the response of the internal standard.

Mass Spectrometry and Fragmentation Patterns

The mass spectra of halogenated quinolines are characterized by the presence of isotopic patterns from chlorine and bromine atoms. The molecular ion peak (M^+) is typically observed, and its fragmentation provides structural information.

- Chlorinated Quinolines: The presence of chlorine is indicated by the $M+2$ peak, with an intensity of about one-third of the M^+ peak for each chlorine atom.
- Brominated Quinolines: Bromine is characterized by an $M+2$ peak of almost equal intensity to the M^+ peak for each bromine atom.
- Common Fragmentation Pathways: For quinoline derivatives, fragmentation often involves the loss of small neutral molecules or radicals from the substituents. In the case of quinolones, common losses include H_2O and CO .^[13] The specific fragmentation pattern will depend on the nature and position of the halogen and other substituents on the quinoline ring.

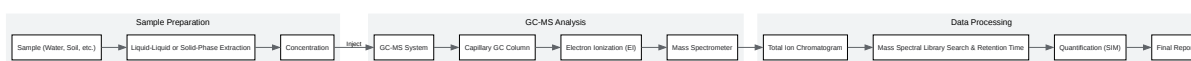
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.



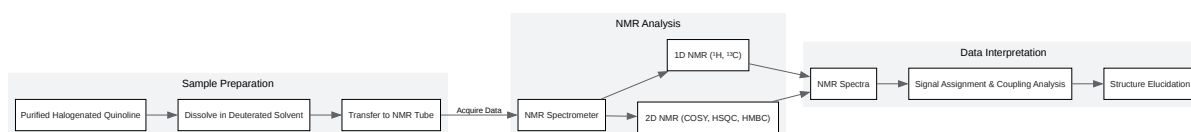
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Caption: General workflow for HPLC/UPLC analysis of halogenated quinolines.



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Caption: General workflow for GC-MS analysis of halogenated quinolines.



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Caption: Workflow for structure elucidation by NMR spectroscopy.

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